molecular formula C22H15N5O2 B2368019 3-cyano-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide CAS No. 1797962-78-7

3-cyano-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide

Cat. No.: B2368019
CAS No.: 1797962-78-7
M. Wt: 381.395
InChI Key: VQGDTEUAKMJZTK-UHFFFAOYSA-N
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Description

The compound “3-cyano-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide” is a complex organic molecule that contains several functional groups and structural motifs that are common in medicinal chemistry . These include a pyridine ring, an oxadiazole ring, a benzamide group, and a cyano group.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (pyridine and benzene), a heterocyclic ring (oxadiazole), and polar functional groups (cyano and amide). These features could influence its physical and chemical properties, as well as its interactions with biological targets.


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For example, the cyano group could be hydrolyzed to form a carboxylic acid, or it could undergo addition reactions. The amide group could participate in hydrolysis or condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic and heterocyclic rings could contribute to its stability and rigidity. The polar functional groups (cyano and amide) could enhance its solubility in polar solvents .

Scientific Research Applications

Drug Metabolism and Cytochrome P450 Inhibition

One critical area of research involving such compounds is the study of their metabolism by hepatic Cytochrome P450 (CYP) enzymes. Compounds like "3-cyano-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide" can serve as substrates, inhibitors, or modulators of CYP enzymes, which are crucial for drug metabolism. Understanding their interaction with CYP enzymes is vital for predicting potential drug-drug interactions and enhancing drug design to minimize adverse effects (Khojasteh et al., 2011).

Antimicrobial Properties

Research into derivatives of oxadiazoles, a core component of the compound , has revealed promising antibacterial, antifungal, and antimycobacterial activities. These findings underscore the potential of such compounds in the development of new antimicrobial agents, crucial in the fight against multidrug-resistant pathogens (Swain, Paidesetty, & Padhy, 2017).

Therapeutic Applications

The oxadiazole ring, present in "this compound," is associated with a wide range of therapeutic properties. Compounds featuring this moiety have been explored for their anticancer, antifungal, antibacterial, and anti-inflammatory activities. This highlights the compound's relevance in drug discovery efforts aimed at developing new treatments for various diseases (Verma et al., 2019).

Environmental Impact

The compound's structural components, such as benzamide and pyridine derivatives, are also of interest in environmental science, particularly in studies on their occurrence, fate, and toxicity in aquatic environments. Understanding the environmental impact of these chemicals is crucial for assessing ecological risks and informing regulatory policies to protect ecosystems (Haman, Dauchy, Rosin, & Munoz, 2015).

Mechanism of Action

Target of Action

The primary target of this compound is the Retinoic Acid Receptor-Related Orphan Receptor C2 (RORC2) . RORC2, also known as RORγt, is a nuclear hormone receptor that plays a crucial role in the immune response, particularly in the production of the pro-inflammatory cytokine IL-17 .

Mode of Action

The compound acts as an inverse agonist for RORC2 . An inverse agonist reduces the activity of a receptor beyond its basal level, effectively turning it “off”. This action on RORC2 is anticipated to reduce the production of IL-17, thereby modulating the immune response .

Biochemical Pathways

The compound’s action on RORC2 affects the IL-17 pathway . IL-17 is a pro-inflammatory cytokine that plays a key role in host defense mechanisms and autoimmune diseases. By reducing IL-17 production, the compound can potentially modulate the immune response and alleviate symptoms of autoimmune diseases .

Pharmacokinetics

This suggests that it can be absorbed through the gastrointestinal tract and distributed throughout the body to exert its effects .

Result of Action

The compound’s action as an inverse agonist of RORC2 leads to a decrease in IL-17 production . This can result in a modulation of the immune response, potentially alleviating symptoms of diseases where IL-17 plays a pathogenic role .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors These can include the pH of the local environment, the presence of other substances that may interact with the compound, and the temperature.

Properties

IUPAC Name

3-cyano-N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N5O2/c23-13-15-5-3-7-17(11-15)22(28)25-19-9-2-1-6-16(19)12-20-26-21(27-29-20)18-8-4-10-24-14-18/h1-11,14H,12H2,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQGDTEUAKMJZTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CN=CC=C3)NC(=O)C4=CC=CC(=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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